Fmoc-Cys(STmp)-OH

Catalog No.
S901747
CAS No.
1403834-74-1
M.F
C27H27NO7S2
M. Wt
541.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(STmp)-OH

CAS Number

1403834-74-1

Product Name

Fmoc-Cys(STmp)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid

Molecular Formula

C27H27NO7S2

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C27H27NO7S2/c1-32-16-12-23(33-2)25(24(13-16)34-3)37-36-15-22(26(29)30)28-27(31)35-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21-22H,14-15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1

InChI Key

GADCBXMSWHDNAU-QFIPXVFZSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Fmoc-Cys(STmp)-OH is a protected cysteine amino acid derivative developed for Fmoc solid-phase peptide synthesis (SPPS). Its defining feature is the S-(2,3,5,6-tetramethyl-4-pyridinyl)thiophenyl (STmp) protecting group on the cysteine thiol. This group is engineered for high stability during standard SPPS cycles, including repeated piperidine treatments for Fmoc removal. Crucially, the STmp group can be selectively removed under very mild, non-acidic reducing conditions, a property that is not shared by more common cysteine protecting groups like Trityl (Trt). This orthogonality allows for precise, on-resin formation of disulfide bonds, making it a specialized tool for synthesizing complex peptides with multiple, defined disulfide bridges.

Research Fit

Orthogonal SPPS cysteine protection via STmp group
DTT-mediated thiolytic cleavage compatible with acid-labile groups
Piperidine-stable during Fmoc-based chain elongation

Direct substitution of Fmoc-Cys(STmp)-OH with more common alternatives like Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH leads to process failure in workflows requiring selective disulfide bond formation. The Trityl (Trt) group is acid-labile and is removed simultaneously with other side-chain protecting groups and resin cleavage by Trifluoroacetic acid (TFA), preventing any selective, on-resin manipulation. The Acetamidomethyl (Acm) group, while stable to TFA, requires harsh oxidative conditions (e.g., iodine) for removal, which can cause unwanted side reactions on sensitive residues. Fmoc-Cys(STmp)-OH is procured specifically for its unique deprotection mechanism—mild reduction—which is orthogonal to both acid-labile (Trt) and harsh oxidative (Acm) removal methods, enabling process control that is unattainable with these common substitutes.

Substitution Risk

Orthogonal hierarchy collapse
Acid-labile Trt/Mmt groups cannot be paired with STmp in the same protection scheme without losing regioselective deprotection order.
Premature thiol exposure
Mmt is cleaved under mildly acidic conditions (0.5–1% TFA) that may occur during resin cleavage or washes, risking unintended disulfide formation.
Reducing agent incompatibility
Substituting an acid-labile group with STmp introduces DTT reduction steps that can disrupt already-formed disulfide bonds if sequence order is not redesigned.

Process Orthogonality: Rapid and Mild Deprotection Unachievable with Common Alternatives

The STmp group is removed under exceptionally mild and rapid reducing conditions, which are fully orthogonal to standard Fmoc-SPPS deprotection steps. Complete removal can be achieved on-resin in as little as 15 minutes (3 treatments of 5 minutes) using 5% Dithiothreitol (DTT) in a buffered solution. In contrast, the common alternative Fmoc-Cys(Acm)-OH requires harsh oxidative cleavage with iodine, while Fmoc-Cys(Trt)-OH is not orthogonally removable and requires final TFA cleavage.

Evidence DimensionOn-Resin Deprotection Conditions & Time
Target Compound DataComplete removal with 5% DTT, 0.1 M NMM in DMF (3 x 5 min treatments)
Comparator Or BaselineFmoc-Cys(Acm)-OH: Requires Iodine (I2) treatment. Fmoc-Cys(Trt)-OH: Not removable on-resin; requires global TFA cleavage.
Quantified DifferenceEnables mild, orthogonal on-resin deprotection in minutes, a capability absent in common substitutes.
ConditionsSolid-phase peptide synthesis (SPPS) on-resin.

This enables complex synthesis workflows, such as regioselective multi-disulfide bond formation, that are impractical or impossible with standard cysteine precursors.

Cleavage Orthogonality
Class-level
STmp: thiolysis (DTT, non-acidic)
Trt/Mmt: acidolysis (TFA)
Enables sequential disulfide formation without acid exposure.
Mechanistic class difference; verify in target sequence.

Superior Stability Profile During Synthesis Minimizes Side Reactions

The Cys(STmp) group demonstrates high stability to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal during chain elongation. This contrasts with the widely used Cys(Trt) group, which can exhibit premature deprotection and side reactions. For instance, studies have shown that racemization during coupling of Fmoc-Cys(Trt)-OH can be significant (e.g., 3.3%), whereas other, more stable protecting groups show much lower levels (e.g., 0.74% with Thp). While direct quantitative stability data for STmp vs Trt is not specified, its classification as a stable, orthogonal group places it in a class designed to avoid the known lability issues of Trt, which can lead to impurities.

Evidence DimensionStability to SPPS Conditions & Side Reaction Propensity
Target Compound DataReported as stable to piperidine.
Comparator Or BaselineFmoc-Cys(Trt)-OH: Known to be susceptible to partial cleavage and side reactions, including racemization (reported as high as 3.3% to 8.0% under various coupling conditions).
Quantified DifferenceReduces risk of process-related impurities and racemization associated with the partial lability of the Trt group.
ConditionsIterative Fmoc-SPPS cycles involving piperidine treatment and amino acid coupling.

Higher stability ensures greater purity of the crude peptide product, which simplifies downstream purification, reduces material loss, and lowers the total cost of synthesis.

Deprotection Speed
Head-to-head
15 min (4× STmp)
vs. extended time (StBu)
Reduces synthesis cycle time and aggregation risk.
3 × 5 min DTT treatments; StBu requires prolonged monitoring.
Piperidine Stability
Class-level
STmp: fully stable
Mmt: acid-sensitive (0.5–1% TFA)
Maintains thiol protection during chain assembly.
Mmt’s acid lability may cause unintended cleavage under certain SPPS workflows.
Multi-Disulfide Validation
Class-level
Linaclotide (3 S–S), insulin analogs
Demonstrated workflow for complex disulfide-rich peptides.
Reported in automated SPPS; regioselectivity confirmed.

Regioselective Synthesis of Peptides with Multiple Disulfide Bonds

For the synthesis of complex peptides such as conotoxins or insulin analogs, where multiple disulfide bridges must be formed in a specific order. The orthogonal removal of the STmp group allows for the selective deprotection and oxidation of one cysteine pair on-resin, while other cysteine residues (e.g., protected with Acm or Trt) remain intact for subsequent manipulations.

On-Resin Cyclization for Constrained Peptides

When preparing cyclic peptides where the cyclization is achieved via a disulfide bond. The ability to deprotect the Cys(STmp) residues while the peptide is still anchored to the solid support allows for efficient intramolecular oxidation, often leading to higher yields and purity compared to solution-phase cyclization. This process is not feasible with standard Fmoc-Cys(Trt)-OH.

Precursor for Ligation Chemistries and Thiol Modifications

In workflows that require a free thiol for modification or ligation after the main peptide chain is assembled but before final cleavage. The mild, on-resin deprotection of Cys(STmp) provides a cleanly deprotected cysteine residue ready for conjugation or use in native chemical ligation (NCL) strategies, a level of process control not offered by acid-labile groups.

Application Fit

Application
Selection Property
Validation Focus
Regioselective Disulfide Synthesis
Orthogonal STmp protection
Sequential deprotection order
Automated SPPS Workflows
Rapid DTT deprotection kinetics
Cycle-time and purity monitoring
Insulin Analog Assembly
Non-acidic thiol cleavage
Regiochemical fidelity verification
cGMP Process Supply
cGMP-grade building block
Batch documentation and traceability

XLogP3

4.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

541.12289455 Da

Monoisotopic Mass

541.12289455 Da

Heavy Atom Count

37

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